(Z)-N-Benzyl-1-cyclopropyl-1-(thiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Benzyl-1-cyclopropyl-1-(thiophen-2-yl)methanimine is a compound that features a thiophene ring, a cyclopropyl group, and a benzyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (Z)-N-Benzyl-1-cyclopropyl-1-(thiophen-2-yl)methanimine, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives can involve metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . These methods are efficient and environmentally sustainable, providing high yields of the desired thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Benzyl-1-cyclopropyl-1-(thiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
(Z)-N-Benzyl-1-cyclopropyl-1-(thiophen-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (Z)-N-Benzyl-1-cyclopropyl-1-(thiophen-2-yl)methanimine involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes like lysyl oxidase, which is involved in the cross-linking of collagen and elastin in the extracellular matrix . This inhibition can have therapeutic implications, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
(Z)-N-Benzyl-1-cyclopropyl-1-(thiophen-2-yl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the benzyl group enhances its lipophilicity and potential for biological interactions .
Properties
CAS No. |
112161-21-4 |
---|---|
Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
N-benzyl-1-cyclopropyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C15H15NS/c1-2-5-12(6-3-1)11-16-15(13-8-9-13)14-7-4-10-17-14/h1-7,10,13H,8-9,11H2 |
InChI Key |
PNTYNTKCWCEGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=NCC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.